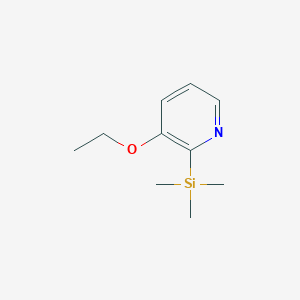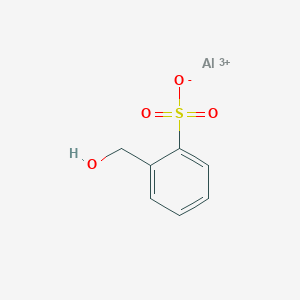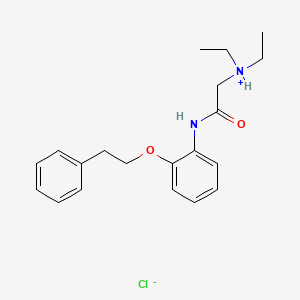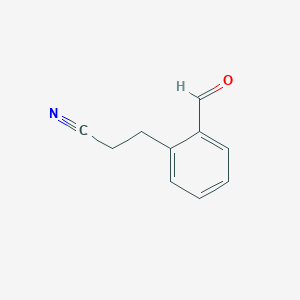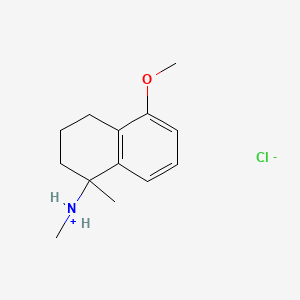
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride: is a chemical compound with a complex structure that includes a naphthalene ring system, a methoxy group, and a tetrahydro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 1-naphthylamine.
Dimethylation: The amine group is dimethylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Tetrahydro Configuration: The tetrahydro configuration is achieved through hydrogenation using a palladium or platinum catalyst under high pressure.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used for the dimethylation and methoxylation steps.
Catalytic Hydrogenation: High-pressure hydrogenation reactors are employed for the tetrahydro configuration.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can further reduce the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The methoxy and dimethyl groups play a crucial role in binding to the target sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine, N,N-dimethyl-: Similar structure but lacks the methoxy and tetrahydro configuration.
1-Naphthylamine, 5,6,7,8-tetrahydro-: Similar tetrahydro configuration but lacks the dimethyl and methoxy groups.
N,N-Dimethyl-1-naphthylamine: Similar dimethylation but lacks the methoxy and tetrahydro configuration.
Uniqueness
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is unique due to its combination of methoxy, dimethyl, and tetrahydro groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
64037-88-3 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
(5-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(14-2)9-5-6-10-11(13)7-4-8-12(10)15-3;/h4,7-8,14H,5-6,9H2,1-3H3;1H |
InChI Key |
GWBLFOMGTOODAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC=C2OC)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
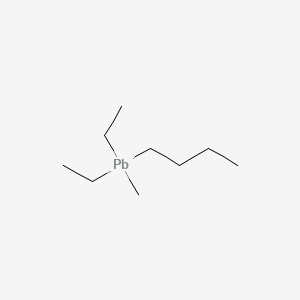
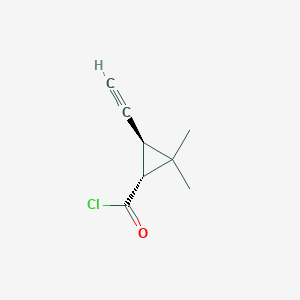
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
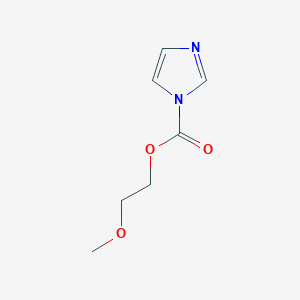
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
